Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate

Description

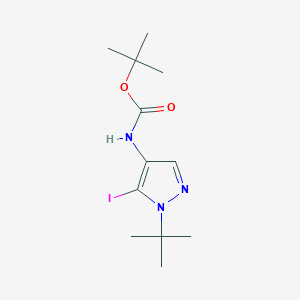

Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate is a specialized carbamate derivative featuring a pyrazole core substituted with iodine and tert-butyl groups. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20IN3O2/c1-11(2,3)16-9(13)8(7-14-16)15-10(17)18-12(4,5)6/h7H,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJCEAJRQRRFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an iodopyrazole derivative. The process can be catalyzed by palladium and involves the use of bases such as cesium carbonate in solvents like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature, which helps in preserving the integrity of the functional groups involved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate can undergo several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the iodopyrazole moiety can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The conditions are typically mild, often conducted at room temperature to avoid decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the iodine atom can be replaced with various nucleophiles, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of iodopyrazole derivatives on biological systems. Its ability to undergo various chemical reactions makes it a valuable tool for modifying biomolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The iodopyrazole moiety is of particular interest due to its potential biological activity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it useful in multi-step synthesis processes

Comparison with Similar Compounds

Core Heterocycle Diversity

- Pyrazole vs. Piperidine/Bicyclic Systems : The pyrazole core in the target compound offers a planar, aromatic structure, facilitating π-π interactions in drug-receptor binding. In contrast, piperidine derivatives (e.g., CAS 907544-17-6) provide basicity and flexibility, while bicyclic systems (e.g., CAS 880545-32-4) introduce rigidity for selective target engagement .

Substituent Effects

- Iodo vs. Fluoro/Methyl Groups : The 5-iodo substituent in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in fluorine- or methyl-substituted analogs (e.g., CAS 907544-17-6). However, fluorine improves metabolic stability, and methyl groups enhance lipophilicity .

Notes

Synthetic Challenges : The iodine atom in the target compound may pose handling challenges due to light sensitivity, whereas fluorinated analogs (e.g., CAS 907544-17-6) require specialized fluorination techniques .

Stability and Solubility : Bulky tert-butyl groups likely reduce aqueous solubility compared to hydroxy-substituted derivatives (e.g., CAS 1290191-64-8). Experimental data on logP or solubility are needed for quantitative comparison.

Applications : Piperidine and bicyclic carbamates are prevalent in CNS drug discovery, while the target compound’s iodine and pyrazole core may favor agrochemical or anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.